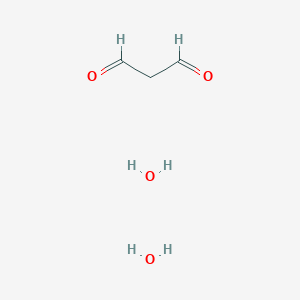
Propanedial--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedial–water (1/2), also known as 1,2-propanediol, is a versatile chemical compound with significant industrial and scientific applications. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many other solvents. This compound is widely used in the manufacture of unsaturated polyester resins, antifreeze, biofuels, nonionic detergents, and various other products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediol can be synthesized through several methods. One common method involves the hydrolysis of propylene oxide, which is derived from petroleum-based propylene . This process typically requires high temperatures and pressures to achieve efficient conversion.
Another method involves the hydrogenolysis of glycerol, a by-product of biodiesel production. This process uses catalysts such as nickel, copper, or chromium-free systems to convert glycerol into 1,2-propanediol under hydrogenation conditions .
Industrial Production Methods
Industrial production of 1,2-propanediol primarily relies on the hydration of propylene oxide. This method is energy-intensive and involves significant emissions of greenhouse gases . alternative methods using renewable raw materials, such as glycerol hydrogenolysis, are gaining attention due to their potential to reduce energy consumption and lower the carbon footprint of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lactic acid or pyruvic acid under specific conditions.
Reduction: It can be reduced to form propanol.
Substitution: It can undergo substitution reactions to form derivatives such as ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation: Lactic acid, pyruvic acid
Reduction: Propanol
Substitution: Ethers, esters
Applications De Recherche Scientifique
1,2-Propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reactant in various chemical syntheses.
Biology: It is used in cryopreservation of biological samples due to its ability to lower the freezing point of water.
Medicine: It is used as a solvent for pharmaceuticals and as a humectant in topical formulations.
Industry: It is used in the production of antifreeze, resins, and detergents
Mécanisme D'action
The mechanism of action of 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by preventing the formation of ice crystals, thereby protecting cells and tissues during freezing. It also acts as a humectant by attracting and retaining moisture, which is beneficial in pharmaceutical and cosmetic formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: Another diol with similar properties but different applications.
Ethylene Glycol: A diol used primarily in antifreeze formulations.
Glycerol: A triol with similar chemical properties but different industrial applications.
Uniqueness
1,2-Propanediol is unique due to its versatility and wide range of applications. Unlike ethylene glycol, it is generally recognized as safe for use in food and cosmetics. Compared to glycerol, it has a lower viscosity and is more suitable for certain industrial applications .
Propriétés
Numéro CAS |
688358-20-5 |
|---|---|
Formule moléculaire |
C3H8O4 |
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
propanedial;dihydrate |
InChI |
InChI=1S/C3H4O2.2H2O/c4-2-1-3-5;;/h2-3H,1H2;2*1H2 |
Clé InChI |
ILZQVNUTDWTSAF-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C=O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


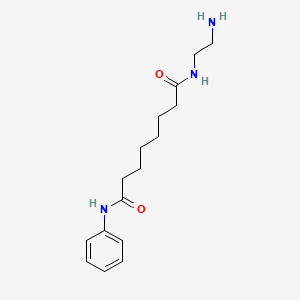
![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)

![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
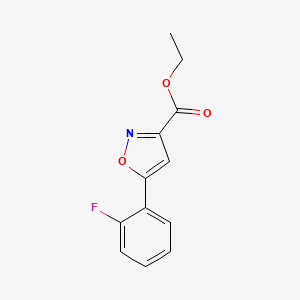
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
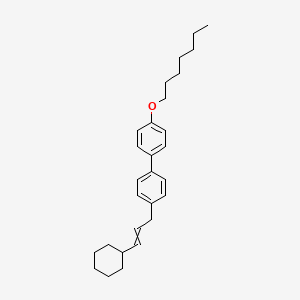
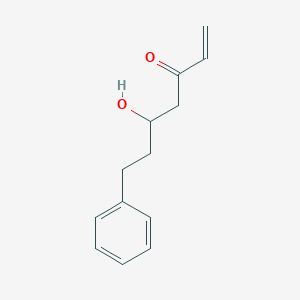

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

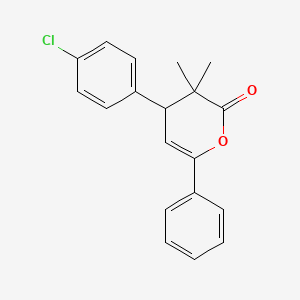
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
